

Hydroxycitronellal Dimethyl Acetal: A Technical Guide for Fragrance Professionals

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Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitronellal dimethyl acetal (CAS No. 141-92-4) is a widely utilized fragrance ingredient valued for its delicate, fresh, and floral aroma, often described as reminiscent of lily of the valley.^{[1][2]} Its superior stability in alkaline media compared to its parent aldehyde, hydroxycitronellal, makes it a preferred choice for incorporation into a variety of consumer products, including soaps, detergents, and personal care items.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and safety data related to **hydroxycitronellal dimethyl acetal**, intended for an audience of researchers, scientists, and professionals in the fragrance and related industries.

Chemical and Physical Properties

Hydroxycitronellal dimethyl acetal, chemically known as 8,8-dimethoxy-2,6-dimethyloctan-2-ol, possesses a unique molecular structure that contributes to its desirable olfactory characteristics and stability.^[3] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ O ₃	[1][4]
Molecular Weight	218.33 g/mol	[4]
CAS Number	141-92-4	[1][4]
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	252 °C @ 760 mmHg	[3]
Density	0.925 - 0.933 g/cm ³ @ 20°C	[2]
Refractive Index	1.4400 - 1.4440 @ 20°C	[2]
Flash Point	> 100 °C	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[3]
Odor Description	Mild, fresh floral, lily of the valley, green, waxy	[1][2]
Substantivity on Fabric	Approximately 400 hours	[2]

Synthesis

The synthesis of **hydroxycitronellal dimethyl acetal** is typically achieved through the acid-catalyzed acetalization of hydroxycitronellal with methanol. This reaction protects the aldehyde functional group, thereby increasing the molecule's stability, particularly in alkaline environments.[5]

Experimental Protocol: Synthesis of Hydroxycitronellal Dimethyl Acetal

Objective: To synthesize **hydroxycitronellal dimethyl acetal** from hydroxycitronellal and methanol.

Materials:

- Hydroxycitronellal
- Methanol (anhydrous)
- An acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic cation exchange resin)
- A suitable solvent (e.g., toluene)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation
- Dean-Stark apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine hydroxycitronellal (1 molar equivalent) and anhydrous methanol (2.5 molar equivalents).
- Add the chosen solvent (e.g., toluene) to the flask.
- Add a catalytic amount of the acid catalyst (e.g., 0.01 molar equivalents of p-toluenesulfonic acid).
- Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a 5% sodium bicarbonate solution.

- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **hydroxycitronellal dimethyl acetal**.



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A simplified workflow for the synthesis of **Hydroxycitronellal Dimethyl Acetal**.

Analytical Methodologies

The quality and purity of **hydroxycitronellal dimethyl acetal** are typically assessed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for fragrance analysis.^[6]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).^[6]

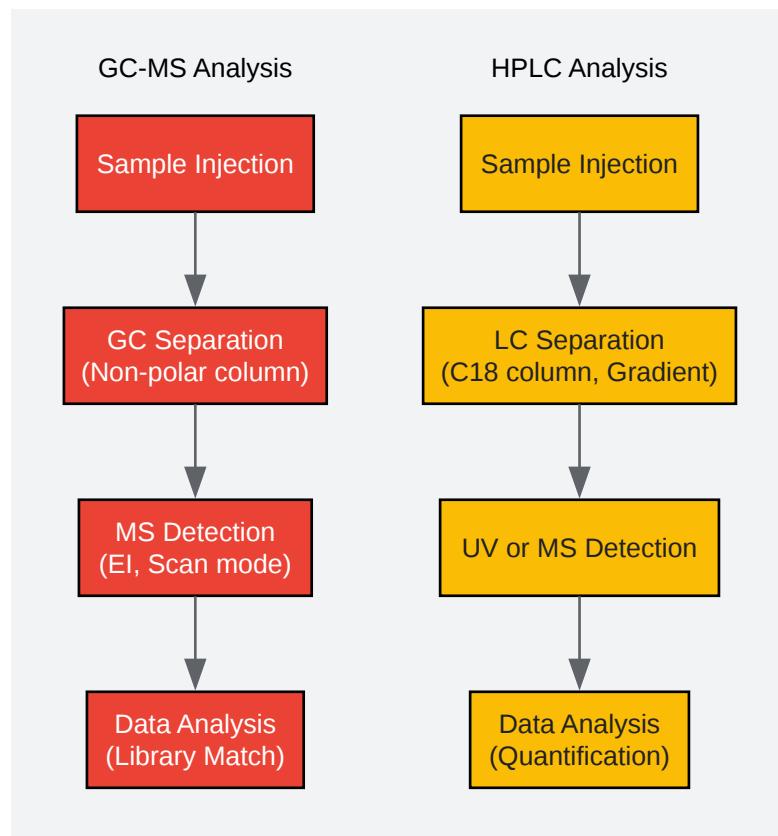
- **Injection:** A small volume (e.g., 1 μ L) of the sample, diluted in a suitable solvent like ethanol, is injected in splitless mode.[6]
- **Oven Temperature Program:**
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp 1: Increase to 125°C at a rate of 3°C/min.[6]
 - Ramp 2: Increase to 230°C at a rate of 7°C/min.[6]
 - Ramp 3: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.[6]
- **Mass Spectrometer:** Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation and quantification of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis

- **Instrumentation:** A standard HPLC system with a UV or MS detector.
- **Column:** A reversed-phase C18 column is typically employed.[7]
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.[7]
- **Gradient Program:** A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds. A scouting gradient of 5-95% acetonitrile over 20 minutes can be a starting point for method development.[8]
- **Flow Rate:** A typical flow rate is around 1.0 mL/min.
- **Detection:** UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for more selective detection.



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Workflow for GC-MS and HPLC analysis of **Hydroxycitronellal Dimethyl Acetal**.

Spectroscopic Data

Spectroscopy	Key Observations	Reference
¹ H NMR	A peak around 3.58 ppm is attributed to the hydroxyl group. A signal at approximately 4.19 ppm corresponds to the methine group, and a peak around 3.50 ppm indicates the methyl groups of the acetal.	[5]
FTIR	Characteristic peaks for C-O stretching are observed in the range of 1056-1192 cm ⁻¹ . The C-O-C stretching of the acetal group is also prominent.	[5]
Mass Spec (GC-MS)	The electron ionization mass spectrum shows characteristic fragmentation patterns, with major peaks typically observed at m/z 75, 85, 59, 43, and 55.	[3]

Olfactory Properties and Application

Hydroxycitronellal dimethyl acetal is characterized by a low odor strength and high substantivity, making it a long-lasting fragrance ingredient.[\[2\]](#) Its mild floral and green notes are widely used to create lily of the valley and other white floral accords in perfumes.[\[2\]](#) Due to its stability in alkaline conditions, it is particularly suitable for use in soaps, detergents, and other personal care products where the parent aldehyde, hydroxycitronellal, would be unstable.[\[1\]](#)[\[2\]](#) The recommended usage level in fragrance concentrates can be up to 10%.[\[2\]](#)

Sensory Evaluation

The olfactory profile of **hydroxycitronellal dimethyl acetal** is assessed by a trained sensory panel.

Experimental Protocol: Sensory Panel Evaluation

- Panelist Selection: Panelists are screened for their ability to detect and describe different odors. They should refrain from using scented products on the day of testing.[9]
- Sample Preparation: **Hydroxycitronellal dimethyl acetal** is diluted to a standard concentration (e.g., 1% in an odorless solvent like diethyl phthalate or ethanol).
- Evaluation: Panelists are presented with the sample on a smelling strip and asked to describe the odor character and intensity at different time points (top note, middle note, and base note) to assess its evolution and substantivity.
- Data Analysis: The descriptive terms used by the panelists are collected and analyzed to create a comprehensive odor profile.

Stability and Performance

The acetal group in **hydroxycitronellal dimethyl acetal** imparts enhanced stability compared to the aldehyde group in hydroxycitronellal, which is prone to oxidation.[10]

Stability Testing

Experimental Protocol: Accelerated Stability Testing

- Sample Preparation: Incorporate **hydroxycitronellal dimethyl acetal** at a typical use concentration into the final product base (e.g., a lotion or soap).
- Storage Conditions: Store samples under accelerated conditions, such as elevated temperatures (e.g., 40°C, 45°C) and exposure to UV light, for a period of 3 to 6 months.[10] [11] Control samples are stored at room temperature.
- Evaluation: At regular intervals, evaluate the samples for changes in color, odor, pH, and viscosity.[11][12] The concentration of **hydroxycitronellal dimethyl acetal** can also be monitored using GC-MS or HPLC.
- Data Analysis: Compare the changes in the samples stored under accelerated conditions to the control samples to predict the long-term stability of the fragrance in the product.

Safety Information

The safety of **hydroxycitronellal dimethyl acetal** as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that it is safe for use in cosmetic products at current levels.[13]

Key Safety Endpoints:

- Genotoxicity: Based on data from its read-across analog, hydroxycitronellal diethyl acetal, **hydroxycitronellal dimethyl acetal** is not expected to be genotoxic.[13][14]
- Skin Sensitization: It is considered a skin sensitizer, but at current use levels, it does not pose a safety concern.
- Repeated Dose and Reproductive Toxicity: The exposure to **hydroxycitronellal dimethyl acetal** is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. [14]
- Environmental Safety: It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[13]

Olfactory Receptor Interaction

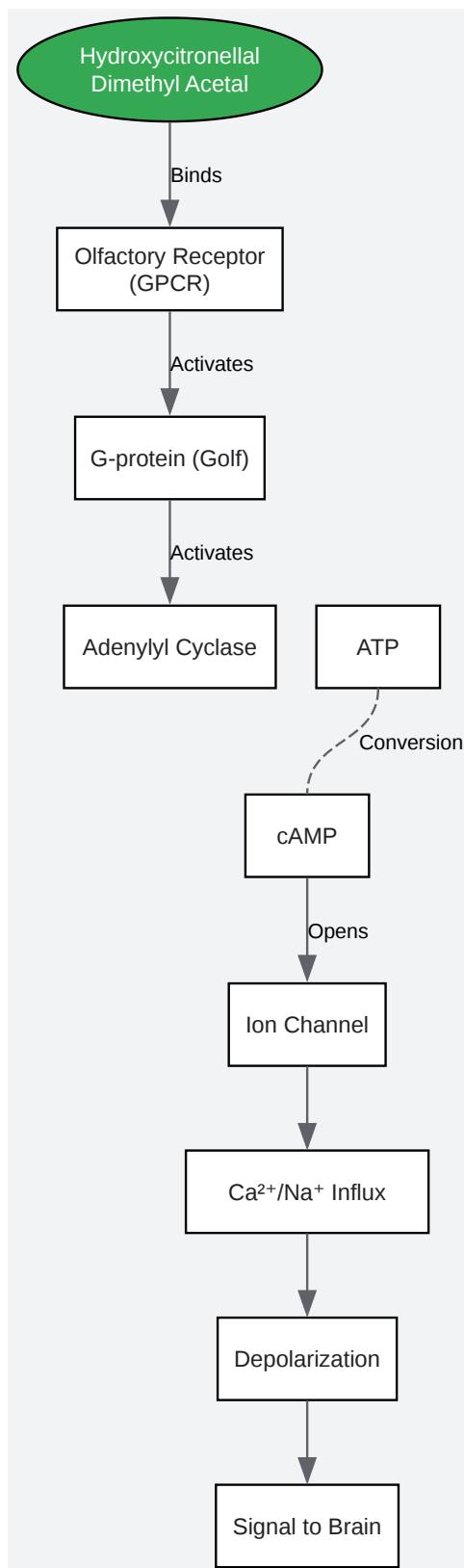
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). While the specific human olfactory receptors that are strongly activated by **hydroxycitronellal dimethyl acetal** are not extensively documented in publicly available literature, in vitro assays can be used to screen for such interactions.

Experimental Protocol: In Vitro Olfactory Receptor Activation Assay

This protocol describes a general method for screening odorants against a library of human olfactory receptors expressed in a heterologous cell line (e.g., Hana3A cells).[15][16]

- Cell Culture and Transfection: Culture Hana3A cells and transfect them with plasmids encoding a specific human olfactory receptor, an accessory protein like RTP1S to aid receptor trafficking, and a reporter gene (e.g., luciferase under the control of a cAMP response element).[17]

- Odorant Stimulation: Prepare a solution of **hydroxycitronellal dimethyl acetal** in a suitable buffer. Add the odorant solution to the transfected cells.
- Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase assay), which corresponds to the level of intracellular cAMP produced upon receptor activation.[15][16]
- Data Analysis: Compare the signal from cells stimulated with **hydroxycitronellal dimethyl acetal** to that of unstimulated cells to determine if the odorant activates the specific olfactory receptor.



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A generalized signaling pathway for olfactory receptor activation.

Conclusion

Hydroxycitronellal dimethyl acetal is a valuable and versatile fragrance ingredient with a pleasant floral character and excellent stability in a wide range of product applications. This technical guide has provided a detailed overview of its chemical properties, synthesis, analysis, and safety. The experimental protocols outlined herein offer a foundation for researchers and scientists to work with this ingredient effectively and to further explore its potential in fragrance development and related fields.

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